![molecular formula C20H24ClN3OS B3053518 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- CAS No. 54241-02-0](/img/structure/B3053518.png)
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
Overview
Description
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-] is a chemical compound that belongs to the phenothiazine group. It has been extensively studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-] is not fully understood. However, it is believed to work by blocking the action of dopamine and other neurotransmitters in the brain. This leads to a decrease in the symptoms of psychosis and other psychiatric disorders.
Biochemical and Physiological Effects:
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-] has been shown to have a wide range of biochemical and physiological effects. It has been shown to block the action of dopamine, histamine, and acetylcholine in the brain. This leads to a decrease in the symptoms of psychosis, such as delusions and hallucinations. It has also been shown to have antihistaminic and anticholinergic effects, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-] in lab experiments is its well-established pharmacological profile. This makes it a useful tool for investigating the role of dopamine and other neurotransmitters in the central nervous system. However, one limitation of using this compound is its potential toxicity. It has been shown to have toxic effects on the liver and other organs, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-]. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Scientific Research Applications
10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl-] has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including antipsychotic, antihistaminic, and anticholinergic effects. This compound has been used in various studies to investigate the role of dopamine and other neurotransmitters in the central nervous system.
properties
IUPAC Name |
8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-13-15(21)3-5-19(17)26-20-6-4-16(25)14-18(20)24/h3-6,13-14,25H,2,7-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKALSODMDPYKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C=CC(=C3)O)SC4=C2C=C(C=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60490867 | |
Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54241-02-0 | |
Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60490867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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